1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea
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Overview
Description
1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It features a benzothiazole ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 3-position of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 2-methylbenzo[d]thiazol-5-amine with 4-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylbenzo[d]thiazol-5-yl)-3-phenylurea: Lacks the nitro group, which may result in different biological activities.
1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of a nitro group, potentially altering its chemical reactivity and biological properties.
1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-chlorophenyl)urea: Features a chloro group, which may influence its pharmacokinetic properties.
Uniqueness
1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea is unique due to the presence of both the benzothiazole and nitrophenyl moieties, which confer specific chemical and biological properties. The nitro group can participate in redox reactions, while the benzothiazole ring can interact with various biological targets, making this compound a versatile scaffold for drug development and materials science.
Properties
IUPAC Name |
1-(2-methyl-1,3-benzothiazol-5-yl)-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-9-16-13-8-11(4-7-14(13)23-9)18-15(20)17-10-2-5-12(6-3-10)19(21)22/h2-8H,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOTWOZNGUKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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